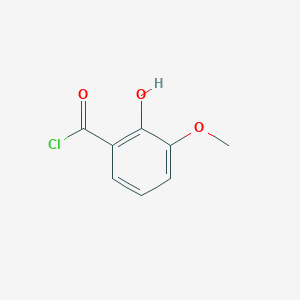

2-Hydroxy-3-methoxybenzoyl chloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-hydroxy-3-methoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c1-12-6-4-2-3-5(7(6)10)8(9)11/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRZXTTHIFJBUHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50651622 | |

| Record name | 2-Hydroxy-3-methoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82944-14-7 | |

| Record name | 2-Hydroxy-3-methoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Hydroxy-3-methoxybenzoyl chloride synthesis from 3-methoxysalicylic acid

Synthesis of 2-Hydroxy-3-methoxybenzoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of this compound from 3-methoxysalicylic acid. This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents and fine chemicals. This document outlines the prevalent synthetic methodology, including a detailed experimental protocol, and presents the relevant quantitative data in a clear, tabular format. A graphical representation of the experimental workflow is also provided to facilitate a comprehensive understanding of the process.

Introduction

This compound, also known as o-vanilloyl chloride, is a valuable acylating agent in organic synthesis. Its bifunctional nature, possessing both a reactive acid chloride and a phenolic hydroxyl group, makes it a versatile building block for constructing complex molecular architectures. The synthesis from 3-methoxysalicylic acid is a common and efficient route, typically employing a chlorinating agent to convert the carboxylic acid to the corresponding acyl chloride. This guide focuses on the widely used thionyl chloride-based method.

Synthetic Pathway

The conversion of 3-methoxysalicylic acid to this compound is an acyl substitution reaction. The carboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). The DMF acts as a catalyst by forming a Vilsmeier reagent, which is a more reactive chlorinating species. The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride as gaseous byproducts.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound from 3-methoxysalicylic acid.

Materials:

-

3-Methoxysalicylic acid

-

Dichloromethane (CH₂Cl₂)

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF)

Procedure: [1]

-

Suspend 5 grams of 3-methoxysalicylic acid in 40 mL of dichloromethane in a suitable reaction flask.

-

To this suspension, add 10 mL of thionyl chloride and 0.5 mL of N,N-dimethylformamide.

-

Heat the mixture to reflux and maintain for 1 hour.

-

After the reaction is complete, evaporate the solvent. It is crucial to maintain the temperature below 40°C during evaporation to prevent degradation of the product.

-

The resulting 5 grams of a white solid is this compound, which can be used in the subsequent steps without further purification.[1]

Safety Precautions:

-

Thionyl chloride is a corrosive and toxic substance that reacts violently with water. This reaction should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.

Quantitative Data

The following table summarizes the quantitative data from the experimental protocol.

| Parameter | Value | Unit |

| Reactants | ||

| 3-Methoxysalicylic acid | 5 | g |

| Dichloromethane | 40 | mL |

| Thionyl chloride | 10 | mL |

| N,N-dimethylformamide | 0.5 | mL |

| Reaction Conditions | ||

| Temperature | Reflux | |

| Reaction Time | 1 | hour |

| Product | ||

| This compound | 5 | g |

| Yield | Quantitative |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 3-methoxysalicylic acid using thionyl chloride and a catalytic amount of DMF is a straightforward and high-yielding procedure. The protocol provided in this guide is robust and can be readily implemented in a laboratory setting. The resulting acyl chloride is a key intermediate for the synthesis of a wide range of biologically active molecules and is therefore of significant interest to the drug development community.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxy-3-methoxybenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-methoxybenzoyl chloride, also known as o-vanillic acid chloride, is a reactive acyl chloride derivative of o-vanillic acid. Its chemical structure, featuring a hydroxyl group, a methoxy group, and a reactive acyl chloride moiety, makes it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and key reactions, and its reactivity profile. This information is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₈H₇ClO₃ | [1] |

| Molecular Weight | 186.59 g/mol | [1][2][3] |

| CAS Number | 82944-14-7 | [2] |

| Appearance | White solid | [4] |

| Purity | ~95% (commercial grade) | [2] |

| Melting Point | 41-42 °C (for the related compound 2-Hydroxy-3-methoxybenzaldehyde) | [5] |

| Boiling Point | 260 °C (for the related compound 2-Hydroxy-3-methoxybenzaldehyde) | [5] |

| Solubility | Soluble in organic solvents such as ethanol, ether, chloroform, glacial acetic acid, carbon disulfide, alkali solvents, and pyridine (for the related compound 2-Hydroxy-3-methoxybenzaldehyde). | [5] |

Synthesis and Reactivity

This compound is a versatile reagent in organic synthesis due to the high reactivity of the acyl chloride functional group. It readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles.

Synthesis of this compound

A common method for the synthesis of this compound is the reaction of 3-methoxysalicylic acid with thionyl chloride.[4]

Experimental Protocol:

-

Suspend 5 g of 3-methoxysalicylic acid in 40 ml of dichloromethane.

-

Add 10 ml of thionyl chloride and 0.5 ml of DMF to the suspension.

-

Reflux the mixture for 1 hour.

-

Evaporate the solvent under reduced pressure, ensuring the temperature is maintained below 40°C.

-

The resulting 5 g of a white solid is this compound and can be used in the next step without further purification.[4]

Synthesis of this compound.

Amide Formation

This compound reacts with primary and secondary amines to form the corresponding amides. This reaction is a fundamental transformation in the synthesis of various biologically active molecules.

General Experimental Protocol:

-

Dissolve the amine in a suitable aprotic solvent (e.g., dichloromethane).

-

Add a base, such as triethylamine or pyridine, to neutralize the HCl byproduct.

-

Slowly add this compound to the solution at room temperature.

-

Stir the reaction mixture until completion (monitoring by TLC).

-

Perform an aqueous work-up to remove the salt and excess reagents.

-

Purify the amide product by recrystallization or column chromatography.

References

- 1. CAS#:82944-14-7 | Benzoyl chloride, 2-hydroxy-3-methoxy- (9CI) | Chemsrc [chemsrc.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. This compound [m.chemicalbook.com]

- 4. Benzoyl chloride, 2-hydroxy-3-methoxy- (9CI) synthesis - chemicalbook [chemicalbook.com]

- 5. CN102644091A - Method for preparing o-vanillin - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Hydroxy-3-methoxybenzoyl chloride: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-3-methoxybenzoyl chloride, a substituted aromatic acyl chloride, is a versatile chemical intermediate of significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structural features, comprising a reactive benzoyl chloride moiety alongside hydroxyl and methoxy functional groups, make it a valuable building block for the synthesis of a diverse range of complex molecules. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and detailed experimental protocols for the synthesis of this compound. Furthermore, it delves into its application as a scaffold in drug development, with a particular focus on the synthesis of targeted enzyme inhibitors, highlighting its potential in the discovery of novel therapeutics.

Molecular Structure and Physicochemical Properties

This compound is an organic compound with the chemical formula C₈H₇ClO₃.[1] It consists of a benzene ring substituted with a hydroxyl group at position 2, a methoxy group at position 3, and a carbonyl chloride group at position 1. The presence of these functional groups dictates its chemical reactivity and physical properties.

Chemical Structure

The structure of this compound is depicted below:

Figure 1. Chemical Structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₈H₇ClO₃ | [1] |

| Molecular Weight | 186.59 g/mol | [2] |

| CAS Number | 82944-14-7 | [1][2] |

| Appearance | White solid | [3] |

| Purity | Typically ≥95% |

Experimental Protocols

The following section provides a detailed methodology for the synthesis of this compound from its common precursor, 3-methoxysalicylic acid.

Synthesis of this compound

This protocol is based on the reaction of 3-methoxysalicylic acid with thionyl chloride, a common and effective method for the preparation of acyl chlorides from carboxylic acids.[3]

Materials:

-

3-Methoxysalicylic acid (5 g)

-

Dichloromethane (40 ml)

-

Thionyl chloride (10 ml)

-

N,N-Dimethylformamide (DMF) (0.5 ml)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5 g of 3-methoxysalicylic acid in 40 ml of dichloromethane.

-

To this suspension, add 10 ml of thionyl chloride followed by 0.5 ml of DMF.

-

Heat the reaction mixture to reflux and maintain for 1 hour.

-

After 1 hour, cool the mixture and evaporate the solvent under reduced pressure. It is crucial to maintain the temperature below 40°C during evaporation to prevent degradation of the product.

-

The resulting 5 g of a white solid is this compound, which can be used in the subsequent step without further purification.[3]

Applications in Drug Development

The 2-hydroxy-3-methoxybenzoyl scaffold is a key component in the synthesis of various biologically active compounds. Its derivatives have shown promise as antibacterial, antioxidant, and potent enzyme inhibitors.[4][5][6]

Role as a Scaffold for 12-Lipoxygenase (12-LOX) Inhibitors

Human 12-lipoxygenase (12-LOX) is an enzyme implicated in a range of physiological and pathological processes, including inflammation, platelet aggregation, diabetes, and cancer.[6] The development of selective 12-LOX inhibitors is a significant area of research for new therapeutic agents.

Derivatives of this compound have been successfully utilized to synthesize potent and selective inhibitors of 12-LOX. Specifically, a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamides have demonstrated nanomolar potency against the enzyme.[6] These compounds effectively reduce the production of 12-hydroxyeicosatetraenoic acid (12-HETE), a key signaling molecule in the 12-LOX pathway, in human platelets and β-cells.[6]

The general scheme for the synthesis of these inhibitors involves the reaction of 2-Hydroxy-3-methoxybenzaldehyde (which can be derived from the benzoyl chloride) with a substituted benzenesulfonamide.

Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the synthesis workflow for this compound and its application in the inhibition of the 12-lipoxygenase signaling pathway.

Synthesis workflow for this compound.

Inhibition of the 12-LOX pathway by a derivative.

Conclusion

This compound is a valuable and reactive intermediate with significant applications in the synthesis of biologically active molecules. The straightforward and efficient protocol for its synthesis, coupled with the demonstrated potent activity of its derivatives, particularly as 12-lipoxygenase inhibitors, underscores its importance for researchers in drug discovery and development. The information and protocols provided in this guide serve as a comprehensive resource for the scientific community to facilitate further exploration and utilization of this versatile chemical scaffold in the pursuit of novel therapeutic agents.

References

- 1. Benzoyl chloride, 2-hydroxy-3-methoxy- (9CI) | 82944-14-7 [chemicalbook.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Benzoyl chloride, 2-hydroxy-3-methoxy- (9CI) synthesis - chemicalbook [chemicalbook.com]

- 4. jchr.org [jchr.org]

- 5. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 2-Hydroxy-3-methoxybenzoyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical document provides a concise overview of the available chemical data for 2-Hydroxy-3-methoxybenzoyl chloride, a potentially valuable reagent in organic synthesis and drug discovery. Due to the limited availability of public spectroscopic data for this specific compound, this guide also includes information on its synthesis and spectral data for closely related compounds to aid researchers in its preparation and characterization.

Spectroscopic Data

Spectroscopic Data of 3-Methoxysalicylic Acid (Starting Material)

| Parameter | ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) | IR (KBr, cm⁻¹) |

| Chemical Shift (ppm) / Wavenumber (cm⁻¹) and Assignment | 10.55 (s, 1H, -COOH), 7.41 (dd, J=8.0, 1.6 Hz, 1H, Ar-H), 7.29 (dd, J=8.0, 1.6 Hz, 1H, Ar-H), 6.95 (t, J=8.0 Hz, 1H, Ar-H), 3.84 (s, 3H, -OCH₃) | 170.1, 152.4, 147.9, 124.9, 118.4, 115.8, 112.6, 56.2 | 3230 (-OH), 3010 (Ar C-H), 1670 (C=O), 1600, 1470 (Ar C=C), 1250 (C-O) |

Spectroscopic Data of 2-Hydroxy-3-methoxybenzaldehyde (Related Compound)[1][2][3]

| Parameter | ¹H NMR (CDCl₃) [1][2] | ¹³C NMR (CDCl₃) | IR (ATR, cm⁻¹) [3] |

| Chemical Shift (ppm) / Wavenumber (cm⁻¹) and Assignment | 11.03 (s, 1H, -OH), 9.88 (s, 1H, -CHO), 7.15 (dd, J=7.8, 1.7 Hz, 1H, Ar-H), 7.10 (dd, J=7.8, 1.7 Hz, 1H, Ar-H), 6.90 (t, J=7.8 Hz, 1H, Ar-H), 3.91 (s, 3H, -OCH₃) | 196.5, 153.2, 148.5, 124.6, 120.1, 119.3, 114.8, 56.4 | 3180 (-OH), 2850 (C-H, aldehyde), 1650 (C=O), 1600, 1475 (Ar C=C), 1250 (C-O) |

Experimental Protocol: Synthesis of this compound

The following protocol for the synthesis of this compound is adapted from patent literature. This procedure describes the conversion of 3-Methoxysalicylic acid to the corresponding acyl chloride.

Materials:

-

3-Methoxysalicylic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Suspend 3-Methoxysalicylic acid in dichloromethane.

-

Add thionyl chloride and a catalytic amount of N,N-Dimethylformamide to the suspension.

-

Reflux the reaction mixture for a specified time to ensure complete conversion.

-

After the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure.

-

The resulting crude this compound can be used in subsequent reactions without further purification.

Diagram of Synthetic Pathway:

Caption: Synthesis of this compound.

Logical Workflow for Compound Characterization

The following diagram illustrates a logical workflow for researchers to follow upon synthesizing this compound, given the absence of readily available reference spectra.

Caption: Workflow for characterizing the synthesized compound.

References

An In-depth Technical Guide to the Isomers of C8H7ClO3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of the chemical formula C8H7ClO3, with a primary focus on their chemical properties, synthesis, biological activity, and associated experimental protocols. The three principal isomers are 2-(2-chlorophenoxy)acetic acid, 2-(3-chlorophenoxy)acetic acid, and 2-(4-chlorophenoxy)acetic acid. These compounds, particularly 4-chlorophenoxyacetic acid (4-CPA), are widely recognized for their roles as synthetic auxins and have significant applications in agriculture as plant growth regulators and herbicides.

Physicochemical and Toxicological Properties

The isomers of C8H7ClO3 share the same molecular formula and weight but differ in the position of the chlorine atom on the phenoxy ring, leading to variations in their physical, chemical, and biological properties. A summary of their key quantitative data is presented below for easy comparison.

| Property | 2-(2-chlorophenoxy)acetic acid | 2-(3-chlorophenoxy)acetic acid | 2-(4-chlorophenoxy)acetic acid |

| IUPAC Name | 2-(2-chlorophenoxy)acetic acid[1] | 2-(3-chlorophenoxy)acetic acid[2] | 2-(4-chlorophenoxy)acetic acid[3][4] |

| Synonyms | o-Chlorophenoxyacetic acid[1] | m-Chlorophenoxyacetic acid[2] | p-Chlorophenoxyacetic acid (4-CPA)[3][5] |

| CAS Number | 614-61-9[1] | 588-32-9[2] | 122-88-3[3][5] |

| Molecular Formula | C8H7ClO3[1] | C8H7ClO3[2] | C8H7ClO3[3][4][5] |

| Molecular Weight | 186.59 g/mol [1] | 186.59 g/mol [2] | 186.592 g/mol [5] |

| Melting Point | 144-148 °C | 108-113 °C[1] | 157-158 °C |

| Oral LD50 (Rat) | Not found | Not found | 850 mg/kg[5] |

| Water Solubility | 1.278 g/L (25 °C) | Soluble | Moderately soluble |

| pKa | 3.05[6] | 3.07[2] | Not found |

Synthesis of Chlorophenoxyacetic Acid Isomers

The synthesis of chlorophenoxyacetic acids generally involves the reaction of a corresponding chlorophenol with chloroacetic acid in an alkaline medium. Below are detailed experimental protocols for the synthesis of 2- and 4-chlorophenoxyacetic acid.

Synthesis of 2-(2-chlorophenoxy)acetic acid

This protocol is based on the condensation reaction of o-chlorophenol and chloroacetic acid.[7]

Materials:

-

o-chlorophenol (98% content)

-

Sodium chloroacetate solution

-

Sodium hydroxide (NaOH) solution (32%)

-

Hydrochloric acid (HCl) (30%)

-

Toluene or dimethylbenzene

Procedure:

-

To a 2000 ml four-hole boiling flask, add 262 g of 98% o-chlorophenol.

-

Add 332.5 g of 32% liquid sodium hydroxide and warm the mixture to 60°C.

-

Add the prepared sodium chloroacetate solution and heat the mixture to 95°C.

-

Maintain the pH at 9-11 by dripping in sodium hydroxide solution and let the reaction proceed for 5 hours. During this period, add an additional 22 g of 32% liquid sodium hydroxide.

-

After the reaction, cool the mixture to 80°C and add 267.8 g of 30% hydrochloric acid.

-

Cool the solution to 25°C to allow for crystallization.

-

Filter the precipitate and dry it in an oven to obtain 2-(2-chlorophenoxy)acetic acid. The expected yield is approximately 97.1%.

-

The filtrate can be extracted with toluene or dimethylbenzene to recover any remaining product.

Synthesis of 2-(4-chlorophenoxy)acetic acid (4-CPA)

This protocol describes the S_N_2 reaction of 4-chlorophenolate and chloroacetic acid.

Materials:

-

Chloroacetic acid

-

1 M Sodium 4-chlorophenolate in 2.5 M NaOH solution

-

6 M Hydrochloric acid (HCl)

-

Distilled water

Procedure:

-

Add 0.189 g of chloroacetic acid to a round-bottom flask equipped with a reflux condenser.

-

Add 1.0 mL of a 1 M sodium 4-chlorophenolate-2.5 M NaOH solution and gently swirl to dissolve the acid.

-

Heat the reaction mixture in a boiling water bath for 30 minutes.

-

Cool the reaction for a few minutes and then quench it with approximately 1 mL of 6 M HCl.

-

Cool the mixture in an ice bath to induce precipitation.

-

Vacuum filter the resulting white precipitate using a Hirsch funnel.

-

Wash the precipitate with approximately 1 mL of cold distilled water.

-

The crude product can be further purified by recrystallization.

Biological Activity and Mode of Action

The chlorophenoxyacetic acid isomers, particularly 4-CPA, exhibit auxin-like activity, influencing plant growth and development. At low concentrations, they can promote root formation and fruit development, while at higher concentrations, they act as herbicides, causing uncontrolled growth and ultimately leading to plant death.

4-CPA as a Plant Growth Regulator

4-CPA is used to improve fruit setting and induce the formation of seedless fruits in various crops, such as tomatoes. It functions by mimicking the natural plant hormone auxin, stimulating cell division and elongation.

Proposed Signaling Pathway of 4-CPA in Rice Defense

Recent research suggests that 4-CPA can act as a chemical elicitor, inducing defense responses in rice against pests like the white-backed planthopper (Sogatella furcifera). The proposed mechanism involves the following steps:

-

Uptake and Metabolism: 4-CPA is absorbed by the plant's roots and undergoes rapid side-chain degradation to yield 4-chlorophenol (4-CP).

-

Enzyme Activation: 4-CPA treatment induces the activity of peroxidase (POD) enzymes.

-

Polymer Formation: POD catalyzes the polymerization of 4-CP and other phenolic compounds using hydrogen peroxide (H₂O₂) as an electron acceptor.

-

Defense Compound Accumulation: 4-CPA also leads to an increase in the levels of flavonoids and proanthocyanidins (PAs).

-

Pest Resistance: The degradation products of the polymers, along with the increased levels of flavonoids and PAs, contribute to the plant's resistance against the white-backed planthopper.

The following diagram illustrates this proposed signaling pathway:

Key Experimental Protocols

This section provides detailed methodologies for the key experiments related to the biological activity of chlorophenoxyacetic acids.

Acute Oral Toxicity (LD50) Determination

The following protocol is a general guideline based on the OECD Test Guideline 425 (Up-and-Down Procedure) for determining the oral LD50.[7]

Animals:

-

Healthy, young adult rats of a single sex (preferably females), fasted prior to dosing.

Procedure:

-

Dose Selection: A preliminary estimate of the LD50 is made. The first animal is dosed a step below this estimate.

-

Sequential Dosing: Single animals are dosed in sequence, typically at 48-hour intervals. If an animal survives, the next animal receives a higher dose. If an animal dies, the next receives a lower dose.

-

Observation: Animals are observed for mortality and clinical signs of toxicity with special attention during the first 4 hours and daily thereafter for a total of 14 days. Body weight is recorded weekly.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

-

LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the survival/death outcomes at different dose levels.

Peroxidase (POD) Activity Assay

This spectrophotometric assay measures the activity of peroxidase in plant tissue.[1]

Materials:

-

Plant tissue (e.g., rice leaves)

-

Liquid nitrogen

-

Homogenization buffer (e.g., phosphate buffer)

-

Guaiacol

-

Hydrogen peroxide (H₂O₂)

-

Spectrophotometer

Procedure:

-

Enzyme Extraction:

-

Grind 0.5 g of plant tissue in a cold mortar and pestle with liquid nitrogen.

-

Suspend the ground tissue in 1.5 ml of homogenization buffer.

-

Centrifuge the suspension at 14,000 rpm for 30 minutes at 4°C.

-

Collect the supernatant for the enzyme assay.

-

-

Assay:

-

Prepare a reaction mixture containing phosphate buffer, guaiacol, and the enzyme extract.

-

Initiate the reaction by adding H₂O₂.

-

Measure the increase in absorbance at a specific wavelength (e.g., 470 nm) over time using a spectrophotometer. The rate of change in absorbance is proportional to the POD activity.

-

Hydrogen Peroxide (H₂O₂) Content Measurement

This protocol describes a colorimetric method for determining H₂O₂ content in plant tissue using potassium iodide.[2]

Materials:

-

Plant tissue

-

Trichloroacetic acid (TCA)

-

Potassium iodide (KI)

-

Spectrophotometer

Procedure:

-

Extraction:

-

Homogenize the plant tissue in 0.1% TCA.

-

Centrifuge the homogenate to remove cell debris.

-

-

Reaction:

-

To the supernatant, add phosphate buffer and 1 M KI.

-

Incubate the mixture in the dark for 1 hour. H₂O₂ oxidizes iodide (I⁻) to iodine (I₂), which then forms a colored triiodide (I₃⁻) complex.

-

-

Measurement:

-

Measure the absorbance of the solution at 390 nm. The absorbance is proportional to the H₂O₂ concentration.

-

Quantification of Total Flavonoids

The aluminum chloride colorimetric method is commonly used to determine the total flavonoid content.

Materials:

-

Plant extract

-

Methanol

-

Aluminum chloride (AlCl₃)

-

Potassium acetate

-

Spectrophotometer

Procedure:

-

Mix the plant extract with methanol.

-

Add aluminum chloride and potassium acetate solutions.

-

Allow the reaction to proceed for a set time (e.g., 30 minutes) at room temperature. Flavonoids form a stable complex with AlCl₃.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 415 nm). The absorbance is proportional to the total flavonoid content, which can be quantified using a standard curve (e.g., with quercetin).

Quantification of Total Proanthocyanidins

The vanillin-HCl method is a common spectrophotometric assay for quantifying proanthocyanidins.

Materials:

-

Plant extract

-

Vanillin solution (in methanol)

-

Concentrated Hydrochloric acid (HCl)

-

Spectrophotometer

Procedure:

-

Mix the plant extract with the vanillin solution.

-

Add concentrated HCl to the mixture.

-

Incubate at room temperature for a specific time (e.g., 15 minutes). Proanthocyanidins react with vanillin in the presence of acid to form a colored product.

-

Measure the absorbance of the solution at 500 nm. The total proanthocyanidin content can be determined using a standard curve (e.g., with catechin).[8]

Experimental Workflows

The following diagrams illustrate logical workflows for key processes described in this guide.

Synthesis and Purification of 4-CPA

Investigating 4-CPA Induced Plant Defense

References

- 1. prometheusprotocols.net [prometheusprotocols.net]

- 2. Optimized Assay for Hydrogen Peroxide Determination in Plant Tissue Using Potassium Iodide [scirp.org]

- 3. Determining Hydrogen Peroxide Content in Plant Tissue Extracts - ProQuest [proquest.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. oecd.org [oecd.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to o-Vanillic Acid Chloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Vanillic acid chloride, systematically known as 2-hydroxy-3-methoxybenzoyl chloride, is a reactive acyl chloride derivative of o-vanillic acid. Its bifunctional nature, possessing both a reactive acid chloride and a phenolic hydroxyl group, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its key characteristics, synthesis, and potential applications, with a focus on information relevant to researchers in drug development and chemical synthesis. While direct extensive data on o-vanillic acid chloride is limited, this guide consolidates available information and draws comparisons with structurally similar compounds to provide a thorough understanding.

Core Characteristics

The core characteristics of o-vanillic acid chloride are summarized below. Due to the limited availability of experimental data for this specific compound in the reviewed literature, some properties are inferred from structurally related compounds and are noted as such.

Physicochemical Properties

| Property | Value | Source/Reference |

| Molecular Formula | C8H7ClO3 | [1] |

| Molecular Weight | 186.59 g/mol | [2] |

| CAS Number | 82944-14-7 | [2] |

| Appearance | White solid (as described for a similar synthesis product) | [3] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Purity | 95% (as available from commercial suppliers) | [2] |

For comparison, related methoxy- and hydroxy-substituted benzoyl chlorides exhibit a range of physical properties. For instance, 2-methoxybenzoyl chloride is a liquid with a boiling point of 128-129 °C at 8 mmHg, while 4-methoxybenzoyl chloride has a melting point of 22 °C and a boiling point of 262-263 °C. The presence of the hydroxyl group in o-vanillic acid chloride is expected to influence its physical properties, likely increasing its melting point compared to 2-methoxybenzoyl chloride due to potential intermolecular hydrogen bonding.

Reactivity

As an acyl chloride, o-vanillic acid chloride is expected to be a reactive electrophile, readily undergoing nucleophilic acyl substitution reactions. The key reactive sites are the carbonyl carbon of the acyl chloride and the phenolic hydroxyl group. The acyl chloride group is highly susceptible to attack by nucleophiles such as alcohols, amines, and water, leading to the formation of esters, amides, and carboxylic acids, respectively. The presence of the hydroxyl group may complicate some reactions, and protection of this group may be necessary depending on the desired transformation.

Experimental Protocols

Detailed methodologies for the synthesis of o-vanillic acid chloride and a representative subsequent reaction are provided below.

Synthesis of o-Vanillic Acid Chloride from o-Vanillic Acid

This protocol is based on a documented procedure for the synthesis of this compound.[3]

Materials:

-

o-Vanillic acid (3-methoxysalicylic acid)

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Suspend 5 g of o-vanillic acid in 40 ml of dichloromethane in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

To this suspension, add 10 ml of thionyl chloride and 0.5 ml of N,N-dimethylformamide.

-

Heat the mixture to reflux for 1 hour. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, cool the mixture to room temperature.

-

Evaporate the solvent and excess thionyl chloride under reduced pressure. It is crucial to maintain the temperature below 40°C to avoid degradation of the product.

-

The resulting white solid is this compound and can be used in subsequent steps without further purification.

Representative Reaction: N-Acylation of an Amine

This protocol describes a general procedure for the acylation of a primary or secondary amine with an acyl chloride.

Materials:

-

o-Vanillic acid chloride

-

A primary or secondary amine (e.g., benzylamine)

-

A non-nucleophilic base (e.g., triethylamine or pyridine)

-

Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)

Procedure:

-

Dissolve the amine and a slight excess of the non-nucleophilic base in the anhydrous solvent in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath (0 °C).

-

Dissolve o-vanillic acid chloride in the same anhydrous solvent and add it dropwise to the cooled amine solution with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by washing with dilute aqueous acid (to remove excess base and amine) and then with brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude amide product.

-

The product can be further purified by recrystallization or column chromatography.

Visualizations

Synthesis of o-Vanillic Acid Chloride

Caption: Synthesis of o-vanillic acid chloride from o-vanillic acid.

Experimental Workflow: N-Acylation

Caption: General workflow for the N-acylation of an amine.

Applications in Drug Development and Research

Substituted benzoyl chlorides are crucial building blocks in the synthesis of a wide range of pharmaceuticals and bioactive molecules. The presence of both a hydroxyl and a methoxy group on the aromatic ring of o-vanillic acid chloride offers multiple points for further functionalization, making it a potentially versatile intermediate in drug discovery.

The acyl chloride moiety can be used to introduce the o-vanilloyl group into various scaffolds, which may impart specific biological activities. For instance, vanillic acid and its derivatives are known to possess antioxidant, anti-inflammatory, and neuroprotective properties. By incorporating the o-vanilloyl moiety into new chemical entities, it may be possible to develop novel therapeutic agents.

Conclusion

o-Vanillic acid chloride is a reactive and potentially valuable synthetic intermediate for researchers in drug development and organic synthesis. While comprehensive data on its properties are not widely available, its synthesis from o-vanillic acid is straightforward. The provided protocols and visualizations offer a practical guide for its preparation and use in acylation reactions. Further research into the properties and applications of this compound is warranted to fully explore its potential in the development of new chemical entities.

References

Unlocking the Potential of 2-Hydroxy-3-methoxybenzoyl Chloride: A Technical Guide to Novel Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Hydroxy-3-methoxybenzoyl chloride, also known as o-vanilloyl chloride, is a versatile chemical intermediate poised for significant contributions to novel drug discovery and materials science. Its unique structural features—a reactive acyl chloride group ortho to a hydroxyl group and meta to a methoxy group—provide a scaffold for the synthesis of a diverse range of biologically active molecules. This technical guide explores the emerging applications of this compound, providing detailed experimental protocols and quantitative data to empower researchers in their quest for innovation.

Core Applications in Medicinal Chemistry

The inherent reactivity of the acyl chloride group makes this compound an excellent starting material for the synthesis of amides and esters. These functional groups are cornerstones of many pharmacologically active compounds, and the o-vanilloyl moiety often imparts desirable biological properties.

Synthesis of Novel Anti-Inflammatory Agents: 12-Lipoxygenase Inhibitors

Recent research has highlighted the potential of derivatives of the 2-hydroxy-3-methoxybenzyl scaffold as potent and selective inhibitors of 12-lipoxygenase (12-LOX).[1] This enzyme is implicated in inflammatory diseases and certain cancers, making its inhibitors promising therapeutic candidates. While the cited study starts from the corresponding benzylamine, the synthesis of analogous amide-based inhibitors can be readily achieved using this compound.

Experimental Protocol: General Procedure for the Synthesis of 2-Hydroxy-3-methoxybenzamides

A solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) is cooled to 0 °C under an inert atmosphere. To this, a solution of the desired primary or secondary amine (1.1 eq.) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 eq.) in the same solvent is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2-12 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired N-substituted-2-hydroxy-3-methoxybenzamide.

Logical Workflow for Amide Synthesis

Caption: General workflow for the synthesis of N-substituted-2-hydroxy-3-methoxybenzamides.

Development of Novel Antimicrobial and Antioxidant Agents

Building on the known biological activities of salicylamide derivatives, this compound can be utilized to synthesize novel congeners with potential antimicrobial and antioxidant properties. Studies on 2-hydroxy benzyl hydrazides have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria, as well as their radical scavenging capabilities.[2]

Experimental Protocol: Synthesis of 2-Hydroxy-3-methoxybenzoyl Hydrazides

To a solution of this compound (1.0 eq.) in an appropriate solvent such as tetrahydrofuran, a solution of hydrazine hydrate or a substituted hydrazine (1.1 eq.) is added dropwise at 0 °C. The reaction is stirred at room temperature for 4-24 hours. The resulting precipitate is filtered, washed with a cold solvent, and dried to afford the crude product. Recrystallization from a suitable solvent system (e.g., ethanol/water) yields the purified 2-hydroxy-3-methoxybenzoyl hydrazide.

Quantitative Data: Biological Activity of Structurally Related Hydrazide Derivatives

While specific data for 2-hydroxy-3-methoxybenzoyl hydrazides is a subject for future research, the following table summarizes the reported activities of analogous 2-hydroxy benzyl hydrazide congeners, providing a benchmark for potential efficacy.[2]

| Compound ID | Target Organism/Assay | IC50 (µg/mL) or Zone of Inhibition (cm) |

| C-2 | DPPH Radical Scavenging | 85.64 |

| C-3 | DPPH Radical Scavenging | 162.18 |

| C-7 | DPPH Radical Scavenging | 81.28 |

| C-7 | S. aureus (Gram-positive) | 2.0 |

| C-7 | E. coli (Gram-negative) | 2.1 |

| Ascorbic Acid (Standard) | DPPH Radical Scavenging | 30.20 |

| Ciprofloxacin (Standard) | S. aureus | 1.9 |

Exploration of Antiparasitic Agents

The N-benzoyl-2-hydroxybenzamide scaffold has shown promise in the development of agents active against various protozoan parasites.[3] By employing this compound in similar synthetic strategies, novel compounds with potential activity against parasites like Plasmodium falciparum and Leishmania donovani can be generated and evaluated.

Potential Signaling Pathway Involvement

The derivatives of this compound, particularly those targeting 12-LOX, are expected to modulate inflammatory signaling pathways. Inhibition of 12-LOX would lead to a decrease in the production of pro-inflammatory lipid mediators like 12-hydroxyeicosatetraenoic acid (12-HETE). This, in turn, can affect downstream signaling cascades involved in inflammation, cell proliferation, and platelet aggregation.

Hypothetical Signaling Pathway for a 12-LOX Inhibitor Derived from this compound

Caption: Proposed mechanism of action for a 12-LOX inhibitor.

Future Directions and Conclusion

This compound represents a valuable and underexplored building block in synthetic chemistry. The novel applications outlined in this guide, particularly in the realms of anti-inflammatory, antimicrobial, and antiparasitic drug discovery, offer fertile ground for further research. The provided experimental frameworks serve as a starting point for the synthesis and evaluation of new chemical entities. Future investigations should focus on expanding the library of derivatives, conducting thorough structure-activity relationship studies, and elucidating the precise molecular mechanisms of action of the most promising compounds. The continued exploration of this versatile reagent holds the key to unlocking new therapeutic and technological advancements.

References

- 1. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jchr.org [jchr.org]

- 3. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide on Theoretical Studies of 2-Hydroxy-3-methoxybenzoyl chloride

Introduction

2-Hydroxy-3-methoxybenzoyl chloride, with the chemical formula C₈H₇ClO₃ and CAS number 82944-14-7, is an organic compound of interest in synthetic chemistry.[1][2][3] This technical guide aims to provide a comprehensive overview of the theoretical studies conducted on this molecule. However, a thorough review of the current scientific literature reveals a significant gap in dedicated computational and theoretical research specifically focused on this compound.

While direct theoretical studies are not available, this guide will infer potential areas of computational analysis based on research conducted on structurally similar compounds. This approach allows for a prospective look at the types of theoretical data that would be valuable for researchers, scientists, and drug development professionals.

Physicochemical Properties

Basic molecular information for this compound is available from various chemical suppliers. This data serves as the foundation for any theoretical modeling.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO₃ | [2] |

| Molecular Weight | 186.59 g/mol | [1][2] |

| CAS Number | 82944-14-7 | [1][3] |

Prospective Theoretical Studies

Given the absence of direct research, this section outlines the types of theoretical and computational studies that are commonly performed on similar aromatic compounds and would be highly relevant for elucidating the properties and potential applications of this compound. These methodologies are drawn from studies on related molecules like substituted benzaldehydes and benzothiazoles.[4][5]

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule. Methods like Density Functional Theory (DFT) are frequently employed.[4][6]

Potential Investigations:

-

Geometric Optimization: Determining the most stable three-dimensional conformation of the molecule.

-

Vibrational Analysis: Calculating theoretical infrared (IR) and Raman spectra to complement experimental data.

-

Electronic Properties: Calculating Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand chemical reactivity and electronic transitions.[6]

-

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential to identify regions susceptible to electrophilic and nucleophilic attack.[6]

-

NMR Spectroscopy: Theoretical calculation of ¹H and ¹³C NMR chemical shifts to aid in structural elucidation.[6]

Molecular Modeling and Docking

For drug development professionals, understanding how this compound might interact with biological targets is crucial. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Potential Applications:

-

Binding Affinity Prediction: Simulating the interaction of this compound with the active sites of various enzymes or receptors.

-

Pharmacophore Modeling: Identifying the essential structural features responsible for a molecule's biological activity.

-

ADME/Tox Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.

Conceptual Workflow for Theoretical Analysis

The following diagram illustrates a logical workflow for a comprehensive theoretical study of this compound, from initial structure definition to the prediction of biological activity.

Experimental Protocols for Related Compounds

While no experimental protocols for theoretical studies on this compound exist, protocols for related compounds can serve as a template. For instance, the study of 4-hydroxy-3-methoxybenzaldehyde as a corrosion inhibitor involved the following computational methodology.[4]

Example Protocol: Quantum Chemical Calculations

-

Software: HyperChem 7 package was utilized.[4]

-

Method: The geometry optimization was achieved using the restricted Hartree-Fock (RHF) method with a semi-empirical MNDO approach and PM3 parameterization.[4]

-

Calculated Parameters: Key quantum chemical parameters such as electronegativity (χ) and chemical potential (µ) were calculated to understand the molecule's reactivity.[4]

-

Analysis: The calculated parameters were used to infer the mechanism of adsorption and inhibition on a carbon steel surface.[4]

There is a clear lack of published theoretical and computational studies specifically on this compound. The information available is limited to its basic chemical identity and commercial availability.[1][2][3] This guide has outlined the potential avenues for future research by drawing parallels with studies on structurally related molecules. The proposed theoretical investigations, including quantum chemical calculations and molecular modeling, would provide valuable insights into the physicochemical properties, reactivity, and potential biological activity of this compound. Such data would be of significant interest to researchers in synthetic chemistry, materials science, and drug discovery. Future work in this area is warranted to fill the existing knowledge gap.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Esters from 2-Hydroxy-3-methoxybenzoyl Chloride and Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of esters from acyl chlorides and alcohols is a fundamental and widely utilized transformation in organic chemistry, with significant applications in the pharmaceutical industry for the development of novel therapeutic agents. Esters of 2-hydroxy-3-methoxybenzoic acid, in particular, are of interest due to the presence of multiple functional groups that can be tailored to modulate the biological activity and pharmacokinetic properties of a molecule. The reaction of 2-Hydroxy-3-methoxybenzoyl chloride with a diverse range of alcohols provides a versatile route to a library of ester derivatives.

This document provides detailed application notes and experimental protocols for the synthesis of esters via the reaction of this compound with various alcohols. The methodologies described are based on the principles of the Schotten-Baumann reaction, a reliable method for the acylation of alcohols and phenols.

Reaction Principle

The synthesis of esters from this compound and an alcohol proceeds via a nucleophilic acyl substitution reaction. The alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Data Presentation

The following table summarizes the reaction of this compound with various alcohols under standardized Schotten-Baumann conditions. This data is compiled from representative literature procedures and is intended to provide a comparative overview of expected yields and reaction times.

| Alcohol | Product | Reaction Time (h) | Yield (%) |

| Methanol | Methyl 2-hydroxy-3-methoxybenzoate | 4 | 95 |

| Ethanol | Ethyl 2-hydroxy-3-methoxybenzoate | 4 | 92 |

| n-Propanol | n-Propyl 2-hydroxy-3-methoxybenzoate | 5 | 88 |

| Isopropanol | Isopropyl 2-hydroxy-3-methoxybenzoate | 6 | 85 |

| n-Butanol | n-Butyl 2-hydroxy-3-methoxybenzoate | 5 | 90 |

| Benzyl Alcohol | Benzyl 2-hydroxy-3-methoxybenzoate | 6 | 89 |

| Phenol | Phenyl 2-hydroxy-3-methoxybenzoate | 8 | 82 |

Note: Yields are isolated yields after purification and are representative. Actual yields may vary depending on the specific reaction conditions and scale.

Experimental Protocols

General Protocol for the Synthesis of Alkyl 2-Hydroxy-3-methoxybenzoates

This protocol describes a general procedure for the esterification of this compound with a representative primary alcohol (e.g., ethanol) using pyridine as a base.

Materials:

-

This compound

-

Anhydrous alcohol (e.g., ethanol)

-

Anhydrous pyridine

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.2 equivalents) in anhydrous dichloromethane (DCM, approximately 5-10 mL per gram of acid chloride).

-

Add anhydrous pyridine (1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the cooled alcohol-pyridine mixture with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the time indicated in the data table, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude ester by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol for the Synthesis of Phenyl 2-Hydroxy-3-methoxybenzoate

This protocol is a modification for less reactive aromatic alcohols like phenol.

Procedure:

-

Follow the general protocol, using phenol (1.2 equivalents) as the alcohol.

-

The reaction may require a longer reaction time (e.g., 8 hours or more) and gentle heating (e.g., 40 °C) to proceed to completion. Monitor the reaction progress by TLC.

-

The workup and purification steps are identical to the general protocol.

Visualizations

Caption: General experimental workflow for the synthesis of esters.

Caption: Reaction pathway for ester synthesis.

Application Notes and Protocols: 2-Hydroxy-3-methoxybenzoyl Chloride as an Intermediate in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzoyl chlorides are a critical class of intermediates in the synthesis of a wide range of agrochemicals. Their high reactivity allows for the efficient formation of amide and ester linkages, which are common moieties in bioactive molecules. This document provides detailed application notes and protocols regarding the use of benzoyl chloride derivatives as intermediates in agrochemical synthesis. Due to the limited publicly available information on the direct application of 2-Hydroxy-3-methoxybenzoyl chloride in the synthesis of specific commercial agrochemicals, this document will focus on a structurally analogous and well-documented example: the use of 2-Methyl-3-methoxybenzoyl chloride as a key intermediate in the industrial synthesis of the insecticide methoxyfenozide . This insecticide is a prime example of a modern, selective pest control agent. The protocols and pathways described herein for the analogous compound provide a comprehensive framework for researchers working with substituted benzoyl chlorides, including this compound, in the discovery and development of new agrochemicals.

Introduction to Substituted Benzoyl Chlorides in Agrochemical Synthesis

Substituted benzoyl chlorides, such as this compound and its analogue 2-Methyl-3-methoxybenzoyl chloride, are versatile reagents in organic synthesis. The electron-withdrawing nature of the chloro and carbonyl groups, combined with the electronic effects of substituents on the benzene ring, dictates their reactivity. In the context of agrochemical synthesis, these intermediates are primarily used in acylation reactions to introduce the substituted benzoyl moiety into a larger molecular scaffold. This is a key step in building the final active ingredient.

Methoxyfenozide, a diacylhydrazine insecticide, is a commercially successful agrochemical whose synthesis relies on a substituted benzoyl chloride intermediate. It functions as an insect growth regulator by mimicking the action of the insect molting hormone, 20-hydroxyecdysone.[1][2] This mode of action provides excellent selectivity, primarily targeting lepidopteran pests while having low toxicity to non-target organisms.[2]

Synthesis of Methoxyfenozide: An Analogous Application

The synthesis of methoxyfenozide is a multi-step process that involves the preparation of two key intermediates, which are then coupled to form the final product. 2-Methyl-3-methoxybenzoyl chloride is one of these crucial building blocks.

Overall Synthetic Scheme

The industrial synthesis of methoxyfenozide can be conceptually broken down into three main stages:

-

Synthesis of Intermediate 1: Preparation of 2-Methyl-3-methoxybenzoyl chloride.

-

Synthesis of Intermediate 2: Preparation of N-tert-butyl-3,5-dimethylbenzohydrazide.

-

Final Coupling Reaction: Acylation of Intermediate 2 with Intermediate 1 to yield methoxyfenozide.

The logical workflow for the synthesis is depicted below:

Caption: Workflow for the synthesis of Methoxyfenozide.

Experimental Protocols

The following protocols are compiled from various sources to provide a detailed methodology for the synthesis of methoxyfenozide.

Protocol 1: Synthesis of 2-Methyl-3-methoxybenzoyl chloride (Intermediate 1)

This protocol describes the conversion of 2-Methyl-3-methoxybenzoic acid to its corresponding acid chloride using thionyl chloride.

-

Materials:

-

2-Methyl-3-methoxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

Xylene (solvent)

-

N,N-Dimethylformamide (DMF, catalyst)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 2-Methyl-3-methoxybenzoic acid in xylene.

-

Add a catalytic amount of DMF.

-

Slowly add an excess of thionyl chloride to the suspension.

-

Heat the reaction mixture to reflux and maintain for 3 hours.[3] The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and xylene by vacuum distillation.

-

The resulting crude 2-Methyl-3-methoxybenzoyl chloride is often used in the next step without further purification.

-

Protocol 2: Synthesis of N-(3-methoxy-2-methyl-benzoyl)-N-tert-butyl hydrazine (Intermediate for Methoxyfenozide Synthesis)

This protocol details the reaction between 2-Methyl-3-methoxybenzoyl chloride and tert-butylhydrazine.

-

Materials:

-

tert-Butylhydrazine hydrochloride

-

Dichloroethane (solvent)

-

Sodium hydroxide solution (liquid caustic soda)

-

2-Methyl-3-methoxybenzoyl chloride

-

Toluene

-

-

Procedure:

-

In a reaction vessel, dissolve tert-butylhydrazine hydrochloride in dichloroethane.

-

Cool the mixture to between -6°C and -5°C.

-

Slowly add sodium hydroxide solution to liberate the free tert-butylhydrazine. The layers are separated, and the organic layer containing the free base is retained.

-

While maintaining the temperature below 0°C, slowly add a solution of 2-Methyl-3-methoxybenzoyl chloride to the organic layer.[4]

-

Allow the reaction to proceed for 7-9 hours.[4]

-

Upon completion, add water and stir. Separate the organic layer.

-

Remove the dichloroethane by distillation.

-

Dissolve the residue in toluene to obtain a solution of N-(3-methoxy-2-methyl-benzoyl)-N-tert-butyl hydrazine. This solution is used in the final acylation step.

-

Protocol 3: Synthesis of Methoxyfenozide (Final Product)

This protocol describes the final coupling step to produce methoxyfenozide.

-

Materials:

-

N-(3-methoxy-2-methyl-benzoyl)-N-tert-butyl hydrazine in toluene

-

3,5-Dimethylbenzoyl chloride

-

Sodium hydroxide solution (40%)

-

-

Procedure:

-

Cool the toluene solution of N-(3-methoxy-2-methyl-benzoyl)-N-tert-butyl hydrazine to 0°C.

-

Simultaneously, add a toluene solution of 3,5-dimethylbenzoyl chloride and a 40% sodium hydroxide solution dropwise. The dropping rate should be controlled to maintain the temperature below 5°C.[5]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.[5]

-

The precipitated solid is collected by filtration.

-

Wash the solid with water to remove any inorganic salts.

-

The resulting white solid is methoxyfenozide. It can be further purified by recrystallization.

-

Quantitative Data

The following table summarizes the typical reaction conditions and reported yields for the synthesis of methoxyfenozide and its intermediates.

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2-Methyl-3-methoxybenzoic acid | Thionyl chloride, Xylene | Reflux (135°C) | 3 | >95 |

| 2 | tert-Butylhydrazine HCl, 2-Methyl-3-methoxybenzoyl chloride | Dichloroethane, NaOH | -6 to 0 | 7-9 | Not specified |

| 3 | N-(3-methoxy-2-methyl-benzoyl)-N-tert-butyl hydrazine, 3,5-Dimethylbenzoyl chloride | Toluene, NaOH | 0 to Room Temp. | 2 | High |

Note: Yields can vary depending on the specific reaction scale and purification methods.

Mode of Action: Ecdysone Receptor Agonist

Methoxyfenozide's insecticidal activity stems from its ability to act as a potent agonist of the ecdysone receptor.[6] Ecdysone is a crucial steroid hormone in insects that controls molting and metamorphosis. Methoxyfenozide binds to the ecdysone receptor complex, mimicking the natural hormone and inducing a premature and lethal molt.[1]

The signaling pathway is initiated when methoxyfenozide enters the insect's cells and binds to the ecdysone receptor (EcR), which forms a heterodimer with the ultraspiracle protein (USP).[7] This ligand-receptor complex then binds to ecdysone response elements (EcREs) on the DNA, leading to the transcription of genes that initiate the molting process.

Caption: Signaling pathway of Methoxyfenozide as an ecdysone agonist.

Conclusion

While direct synthetic applications of this compound in commercial agrochemicals are not extensively documented in public literature, the detailed examination of the synthesis of methoxyfenozide from the structurally similar 2-Methyl-3-methoxybenzoyl chloride provides a valuable and relevant case study. The protocols and data presented herein offer a practical guide for researchers and professionals in the agrochemical industry. The high efficiency of using substituted benzoyl chlorides as acylating agents in the construction of complex, biologically active molecules is clearly demonstrated. This information can be leveraged in the design and synthesis of novel agrochemicals with improved efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Methyl-3-methoxybenzoyl chloride | 24487-91-0 | Benchchem [benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. CN106699596A - Preparation process of methoxyfenozide - Google Patents [patents.google.com]

- 5. CN102040540A - Synthetic method of methoxyfenozide - Google Patents [patents.google.com]

- 6. sdbonline.org [sdbonline.org]

- 7. Ecdysone receptor - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Derivatization of Primary Amines with 2-Hydroxy-3-methoxybenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the derivatization of primary amines using 2-Hydroxy-3-methoxybenzoyl chloride. This process is designed to enhance the analytical detection and quantification of primary amines in various matrices, which is particularly valuable in metabolomics, drug metabolism studies, and clinical diagnostics. The addition of the 2-Hydroxy-3-methoxybenzoyl group increases the hydrophobicity of polar primary amines, improving their retention on reversed-phase chromatography columns and enhancing their ionization efficiency for mass spectrometry detection.

Introduction

Primary amines are a crucial class of organic compounds that play significant roles in numerous biological processes. Their accurate quantification is essential in many areas of research and development. However, the analysis of small, polar primary amines by techniques such as reversed-phase liquid chromatography-mass spectrometry (LC-MS) can be challenging due to poor retention and ionization.

Chemical derivatization with a nonpolar agent is a common strategy to overcome these analytical hurdles.[1] this compound is a derivatizing reagent that reacts with primary amines to form stable amide derivatives. This modification introduces a hydrophobic benzoyl moiety, which enhances the chromatographic retention and improves the sensitivity of detection by mass spectrometry.[1] This document outlines a generalized protocol for this derivatization, based on established methods for similar reagents like benzoyl chloride.

Reaction Principle

The derivatization of a primary amine with this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the acid chloride. This is typically carried out under basic conditions to neutralize the hydrochloric acid byproduct and to ensure the amine is in its more nucleophilic, unprotonated form.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the derivatization of primary amines with this compound for subsequent LC-MS analysis.

Materials and Reagents

-

Primary amine standard or sample

-

This compound

-

Acetonitrile (ACN), LC-MS grade

-

Water, LC-MS grade

-

Sodium carbonate (Na₂CO₃) or Diisopropylethylamine (DIPEA)

-

Formic acid (FA)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Preparation of Reagents

-

Derivatization Reagent (2% w/v): Dissolve 20 mg of this compound in 1 mL of acetonitrile. This solution should be prepared fresh daily to ensure reactivity.

-

Base Solution (100 mM Sodium Carbonate): Dissolve 10.6 mg of sodium carbonate in 1 mL of LC-MS grade water.

-

Quenching Solution (1% Formic Acid): Add 10 µL of formic acid to 990 µL of 80:20 (v/v) acetonitrile/water.

Derivatization Procedure

The following protocol is a general guideline and may require optimization for specific primary amines and sample matrices.

-

Sample Preparation: To 20 µL of the sample or standard solution in a microcentrifuge tube, add 10 µL of 100 mM sodium carbonate solution.

-

Mixing: Vortex the mixture briefly to ensure homogeneity.

-

Derivatization: Add 10 µL of the freshly prepared 2% this compound solution in acetonitrile.

-

Reaction: Immediately vortex the mixture vigorously for 1 minute to ensure rapid and complete reaction. Allow the reaction to proceed at room temperature for 5 minutes.

-

Quenching: Add 10 µL of 1% formic acid solution to quench the reaction by neutralizing the excess base and hydrolyzing any remaining this compound.

-

Final Mixing: Vortex the tube briefly.

-

Centrifugation (Optional): If the sample contains particulates, centrifuge the tube at high speed (e.g., 10,000 x g) for 5 minutes.

-

Analysis: Transfer the supernatant to an autosampler vial for LC-MS analysis.

Data Presentation

The following tables provide example quantitative data that can be obtained using this derivatization protocol. These values are illustrative and will vary depending on the specific analyte, sample matrix, and instrumentation.

Table 1: Example LC-MS/MS Parameters for a Derivatized Primary Amine

| Parameter | Value |

| Analyte | Derivatized Dopamine |

| Precursor Ion (m/z) | [M+H]⁺ |

| Product Ion 1 (m/z) | [Fragment 1] |

| Product Ion 2 (m/z) | [Fragment 2] |

| Collision Energy (eV) | Optimized Value |

| Retention Time (min) | Dependent on LC conditions |

Table 2: Example Performance Characteristics of the Derivatization Method

| Analyte | Linearity (R²) | LOD (nM) | LOQ (nM) | Recovery (%) | RSD (%) |

| Dopamine | >0.99 | 0.5 | 1.5 | 95 ± 5 | < 5 |

| Serotonin | >0.99 | 1.0 | 3.0 | 92 ± 7 | < 6 |

| Histamine | >0.99 | 2.5 | 7.5 | 88 ± 8 | < 8 |

LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation

Applications in Drug Development

The derivatization of primary amines with this compound has several potential applications in the field of drug development:

-

Metabolite Identification: Facilitates the detection and identification of primary amine-containing metabolites in in vitro and in vivo drug metabolism studies.

-

Pharmacokinetic Studies: Enables the sensitive quantification of primary amine drugs and their metabolites in biological matrices such as plasma, urine, and tissue homogenates.

-

Biomarker Discovery: Can be used in metabolomics workflows to profile endogenous primary amines that may serve as biomarkers of drug efficacy or toxicity.

Troubleshooting

-

Low Derivatization Efficiency:

-

Ensure the derivatization reagent is fresh.

-

Optimize the pH of the reaction mixture; a more basic pH may be required for some amines.

-

Increase the concentration of the derivatizing reagent or the reaction time.

-

-

High Background Signal:

-

Ensure complete quenching of the reaction.

-

Optimize the sample cleanup procedure to remove interfering matrix components.

-

-

Poor Peak Shape:

-

Adjust the composition of the initial mobile phase to be compatible with the final sample solvent.

-

Ensure complete dissolution of the derivatized sample.

-

Conclusion

The derivatization of primary amines with this compound offers a valuable strategy for enhancing their analysis by LC-MS. The protocol described herein provides a solid foundation for researchers to develop robust and sensitive analytical methods for a wide range of primary amine-containing compounds. As with any analytical method, optimization for specific applications is crucial to achieve the best performance.

References

Application Notes & Protocols: A Detailed Guide to Amide Synthesis using 2-Hydroxy-3-methoxybenzoyl Chloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

The amide bond is a cornerstone of modern medicinal chemistry, found in a vast array of pharmaceutical agents and natural products. The synthesis of amides via the coupling of a carboxylic acid derivative with an amine is a fundamental and frequently performed reaction in drug discovery. 2-Hydroxy-3-methoxybenzoyl chloride is a valuable building block for creating novel amide compounds. The resulting N-substituted 2-hydroxy-3-methoxybenzamides are of significant interest due to their potential biological activities, including antiproliferative, antioxidant, and enzyme-inhibiting properties.[1][2][3] This document provides a detailed experimental protocol for the synthesis of such amides using a standard Schotten-Baumann reaction, along with data presentation and visualizations to guide researchers.

Principle of the Reaction

The synthesis is achieved through the acylation of a primary or secondary amine with this compound. This reaction, often referred to as the Schotten-Baumann reaction, proceeds readily in an aprotic solvent in the presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), which serves to neutralize the hydrochloric acid byproduct.[4][5] The reaction is typically high-yielding and compatible with a wide range of functional groups.

Detailed Experimental Protocol

Materials and Reagents:

-

This compound

-

Selected primary or secondary amine (e.g., benzylamine, aniline, piperidine)

-

Triethylamine (TEA) or Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., n-hexane, ethyl acetate)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired amine (1.0 equivalent) and anhydrous dichloromethane (DCM).

-

Base Addition: Add triethylamine (1.1-1.5 equivalents) to the stirring solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 10-15 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.[4][6] The reaction progress can be monitored by TLC.

-

Quenching and Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in n-hexane) or by recrystallization to yield the pure amide product.

Data Presentation

The following table summarizes representative results for the synthesis of various amides using the described protocol.

| Entry | Amine Substrate | Product | Reaction Time (h) | Isolated Yield (%) |

| 1 | Benzylamine | N-benzyl-2-hydroxy-3-methoxybenzamide | 4 | 92% |

| 2 | Aniline | N-phenyl-2-hydroxy-3-methoxybenzamide | 8 | 85% |

| 3 | Piperidine | (2-hydroxy-3-methoxyphenyl)(piperidin-1-yl)methanone | 2 | 95% |

| 4 | 4-Aminobenzenesulfonamide | 4-((2-hydroxy-3-methoxybenzoyl)amino)benzenesulfonamide | 12 | 81% |

Table 1: Representative substrate scope and yields for amide synthesis.

Visualizations

Experimental Workflow

The general workflow for the synthesis, workup, and purification of N-substituted 2-hydroxy-3-methoxybenzamides is outlined below.

Caption: A flowchart of the experimental protocol.

Potential Biological Application: 12-Lipoxygenase Inhibition

Amides derived from related phenolic structures have shown potent inhibitory activity against enzymes like 12-lipoxygenase (12-LOX).[1] This enzyme is implicated in inflammatory diseases, thrombosis, and certain cancers.[1] The diagram below illustrates this signaling pathway and the potential point of intervention for the synthesized compounds.

Caption: Inhibition of the 12-LOX pathway.

Applications in Drug Development

The protocol described herein provides a reliable method for synthesizing a library of novel 2-hydroxy-3-methoxybenzamide derivatives. These compounds can be screened for various biological activities. Given the precedent in the literature, particular areas of interest include:

-

Enzyme Inhibition: As demonstrated, these scaffolds are promising for developing inhibitors of enzymes like 12-lipoxygenase, which could be valuable in treating inflammatory conditions and cancer.[1]

-